![molecular formula C16H24NO6P B1371601 tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate CAS No. 494224-44-1](/img/structure/B1371601.png)
tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate
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Overview
Description
Synthesis Analysis
The synthesis of “tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate” can be achieved from Carbamic acid, N- [4- [2- (methoxymethylamino)-2-oxoethyl]phenyl]-, 1,1-dimethylethyl ester and Dimethyl methylphosphonate .Molecular Structure Analysis
The molecular formula of this compound is C16H24NO6P, and its molecular weight is 357.34 g/mol . The InChI key is ZALILTZJEZWNEH-UHFFFAOYSA-N.Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 436.7±35.0 °C, and its predicted density is 1.212±0.06 g/cm3 . The predicted pKa value is 13.60±0.70 .Scientific Research Applications
Synthesis and Reactions
- Asymmetric Mannich Reaction : Tert-Butyl phenyl(phenylsulfonyl)methylcarbamate, a related compound, is involved in the synthesis through asymmetric Mannich reactions, which are significant for producing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
- Synthesis of Biologically Active Compounds : Compounds like Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate are synthesized as important intermediates in biologically active compounds such as omisertinib (Zhao, Guo, Lan, & Xu, 2017).
Chemical Properties and Reactions
- Deprotection using Aqueous Phosphoric Acid : Aqueous phosphoric acid is used as a mild reagent for the deprotection of tert-butyl carbamates. This method preserves the stereochemical integrity of substrates and is environmentally benign (Li et al., 2006).
- Lithiation Reactions : Directed lithiation of tert-butyl carbamates has been studied for synthesis, demonstrating the versatility of these compounds in organic synthesis (Smith, El‐Hiti, & Alshammari, 2013).
Mechanism of Action
Target of Action
The compound, also known as “tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate”, primarily targets β-secretase and acetylcholinesterase . These enzymes play crucial roles in the pathogenesis of Alzheimer’s disease. β-secretase is involved in the production of amyloid beta peptide (Aβ), a key player in the development of Alzheimer’s disease. Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and learning .
Mode of Action
The compound acts as an inhibitor of both β-secretase and acetylcholinesterase . By inhibiting β-secretase, it prevents the formation of Aβ, thereby reducing the aggregation and formation of fibrils from Aβ 1-42 . By inhibiting acetylcholinesterase, it increases the concentration of acetylcholine in the brain, which can help improve memory and cognition .
Biochemical Pathways
The compound affects the amyloidogenic pathway, which is involved in the formation of Aβ from the amyloid precursor protein (APP). By inhibiting β-secretase, the compound prevents the cleavage of APP into Aβ, thereby reducing the formation and aggregation of Aβ . This can help prevent the formation of amyloid plaques, which are a hallmark of Alzheimer’s disease .
Pharmacokinetics
The compound’s ability to inhibit β-secretase and acetylcholinesterase suggests that it can cross the blood-brain barrier, which is crucial for its effectiveness in treating neurodegenerative diseases like alzheimer’s .
Result of Action
The compound has been shown to have a moderate protective effect in astrocytes against Aβ 1-42 due to a reduction in the TNF-α and free radicals observed in cell cultures . This suggests that the compound may have neuroprotective effects and could potentially slow down the progression of Alzheimer’s disease .
properties
IUPAC Name |
tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24NO6P/c1-16(2,3)23-15(19)17-13-8-6-12(7-9-13)10-14(18)11-24(20,21-4)22-5/h6-9H,10-11H2,1-5H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALILTZJEZWNEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(=O)CP(=O)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24NO6P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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